molecular formula C24H24N4O2 B11269675 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclopentylacetamide

2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclopentylacetamide

Cat. No.: B11269675
M. Wt: 400.5 g/mol
InChI Key: CNJFNMBKUATVTM-UHFFFAOYSA-N
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Description

2-{3-Benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-cyclopentylacetamide is a complex organic compound that belongs to the class of pyrimidoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrimidoindole core, which is a fused ring system combining pyrimidine and indole moieties, along with a benzyl group and a cyclopentylacetamide side chain.

Preparation Methods

The synthesis of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-cyclopentylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidoindole core through a Fischer indole synthesis, which involves the reaction of a ketone with phenylhydrazine under acidic conditions . The resulting intermediate is then subjected to further functionalization to introduce the benzyl and cyclopentylacetamide groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

2-{3-Benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of key biological processes, such as cell proliferation in cancer or viral replication in infections .

Comparison with Similar Compounds

2-{3-Benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-cyclopentylacetamide can be compared with other pyrimidoindole derivatives, such as:

These compounds share a similar core structure but differ in their side chains, which can influence their biological activity and potential applications. The uniqueness of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-cyclopentylacetamide lies in its specific combination of functional groups, which may confer distinct properties and advantages in certain applications.

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-cyclopentylacetamide

InChI

InChI=1S/C24H24N4O2/c29-21(26-18-10-4-5-11-18)15-28-20-13-7-6-12-19(20)22-23(28)24(30)27(16-25-22)14-17-8-2-1-3-9-17/h1-3,6-9,12-13,16,18H,4-5,10-11,14-15H2,(H,26,29)

InChI Key

CNJFNMBKUATVTM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5

Origin of Product

United States

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